molecular formula C13H15BF3NO4 B2399617 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester CAS No. 1402615-44-4

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester

Cat. No. B2399617
CAS RN: 1402615-44-4
M. Wt: 317.07
InChI Key: WVWAKGQBFGQJNS-UHFFFAOYSA-N
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Description

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C13H15BF3NO4 . It is a highly valuable building block in organic synthesis . The compound has a molecular weight of 317.07 g/mol .


Synthesis Analysis

Pinacol boronic esters, such as 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, are key building blocks in organic synthesis. Protodeboronation, a process that has not been well developed, is a radical approach to catalyze 1, 2, and 3 alkyl boronic esters .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane . Its InChI string is InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a significant application of organoboranes like 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester . This reaction allows for the conversion of the boron moiety into a broad range of functional groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.07 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 317.1046226 g/mol . The topological polar surface area is 64.3 Ų .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound . Organoboron compounds are of significant utility in asymmetric synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of these new bonds .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The specific molecular and cellular effects can vary depending on the reactants involved in the sm coupling reaction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthetic utility is tempered by its air and moisture sensitivity . Therefore, the reaction conditions need to be carefully controlled to ensure the compound’s stability and efficacy. Moreover, the compound’s action can be tailored for application under specific SM coupling conditions .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWAKGQBFGQJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester

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